molecular formula C23H28N2O3 B2519454 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide CAS No. 941906-19-0

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide

Cat. No.: B2519454
CAS No.: 941906-19-0
M. Wt: 380.488
InChI Key: SUEMUMPUKMWMOR-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.488. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Cyclization

Research has demonstrated various synthetic routes and cyclization processes for compounds structurally related to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyloxy)acetamide. For instance, King (2007) described a high-yielding cyclization process for synthesizing compounds with similar structural features, emphasizing the efficiency of such methods in organic synthesis King, 2007. Similarly, the work by Adachi et al. (1976) and An et al. (2016) explores the synthesis and cyclization of benzomorphan and isoquinoline N-oxides, respectively, illustrating the versatility of these chemical processes in creating a wide range of compounds with potential pharmacological applications Adachi et al., 1976; An et al., 2016.

Antiproliferative Activities

The antiproliferative activities of compounds bearing structural similarities to this compound have been studied, with findings indicating potential therapeutic applications. Chen et al. (2013) synthesized derivatives and evaluated their in vitro antiproliferative activities against various human cancer cell lines, revealing promising leads for cancer treatment Chen et al., 2013.

Structural and Fluorescence Studies

Karmakar et al. (2007) investigated the structural aspects and properties of inclusion compounds and salts derived from isoquinoline-based amides, shedding light on their potential in materials science and sensor technology Karmakar et al., 2007. The study of fluorescent properties, especially in distinguishing metal ions, as reported by Zhou et al. (2012), further emphasizes the utility of such compounds in analytical chemistry and environmental monitoring Zhou et al., 2012.

Microbial Transformation and Pharmacological Activities

El-Aasr et al. (2021) explored the microbial transformation of isoquinoline alkaloids, leading to the identification of metabolites with potential anti-inflammatory, antimicrobial, and anticancer properties, indicating a pathway for the development of novel therapeutic agents El-Aasr et al., 2021.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-16(2)11-12-25-21-9-8-19(14-18(21)7-10-23(25)27)24-22(26)15-28-20-6-4-5-17(3)13-20/h4-6,8-9,13-14,16H,7,10-12,15H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEMUMPUKMWMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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